4,6-Dimethoxynicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-7(13-2)9-4-5(6)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJNUSNQSRUIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dimethoxynicotinic Acid and Its Derivatives
Foundational Synthetic Routes for Nicotinate Derivatives
The synthesis of 4,6-dimethoxynicotinic acid and its related derivatives can be achieved through several strategic pathways. These routes primarily involve the modification of pre-existing pyridine (B92270) rings, introducing the desired methoxy (B1213986) and carboxylic acid functionalities through carefully controlled reactions. The choice of starting material and synthetic strategy often depends on the availability of precursors and the desired final compound.
Approaches from Dihydroxynicotinic Acid Precursors
The introduction of methoxy groups onto a dihydroxynicotinic acid backbone is typically achieved through an alkylation reaction, most commonly methylation. This process involves treating the dihydroxypyridine with a methylating agent. The regioselectivity of this reaction, which dictates which hydroxyl group is methylated, can be influenced by the reaction conditions and the specific reagents used. For instance, S-adenosylmethionine-mediated methylation is a known biological process for methylating similar structures. mdpi.comnih.gov
To create derivatives of this compound, the carboxylic acid group can be converted into an ester. This transformation, known as esterification, can be accomplished through several methods. A classic approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukorganic-chemistry.org This reaction is reversible, and to favor the formation of the ester, the water produced is often removed as it forms. chemguide.co.uk
More modern and milder methods are also available. For example, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the esterification of even sterically hindered or acid-sensitive substrates. organic-chemistry.org Another rapid and mild method employs 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, which can produce esters in high yields in a very short time. nih.gov Enzymatic esterification, using lipases as biocatalysts, offers an environmentally friendly alternative. medcraveonline.com
Conversion of Related Pyridine Carboxylic Acid Derivatives
An alternative strategy for synthesizing this compound involves starting with a pyridine ring that is already functionalized with groups that can be readily converted into the desired methoxy and carboxyl moieties.
Halogenated pyridines, such as 4,6-dichloronicotinic acid, are versatile starting materials. chemimpex.com The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution. researchgate.net By reacting a dihalogenated nicotinic acid with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in methanol, the halogen atoms can be displaced by methoxy groups. researchgate.netsemanticscholar.orgnih.gov The regioselectivity of this substitution can sometimes be controlled. For instance, in some cases, the substitution occurs preferentially at the position ortho to the carboxylic acid group, a selectivity that can be explained by the formation of a cyclic transition state. researchgate.netnih.gov
Table 1: Reagents for Nucleophilic Substitution
| Reagent | Function |
|---|---|
| Sodium Methoxide (NaOMe) | Nucleophile to introduce methoxy group |
| Potassium tert-butoxide (KOtBu) | Alternative nucleophile source |
This approach involves introducing the carboxylic acid group onto a pre-existing dimethoxypyridine ring. One method for achieving this is through a directed metallation-carboxylation sequence. This involves treating the dimethoxypyridine with a strong base, such as n-butyllithium, to deprotonate a specific position on the ring, followed by quenching the resulting organolithium species with carbon dioxide to form the carboxylic acid. However, this method can sometimes result in low yields or complex product mixtures. nih.gov Other carboxylation methods may involve transition-metal-catalyzed reactions. google.com
Protecting Group Strategies in Synthesis
In the multi-step synthesis of complex molecules containing the this compound framework, protecting groups are essential tools for temporarily masking reactive functional groups. rsc.org This strategy prevents unwanted side reactions and allows for selective chemical transformations elsewhere in the molecule. rsc.orgrsc.org The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease with which it can be removed without affecting the rest of the molecule. nih.gov
For derivatives of this compound, the carboxylic acid group itself is often protected to prevent it from interfering with reactions on the pyridine ring or other parts of the molecule. A common strategy is to convert the carboxylic acid into an ester, such as a methyl or ethyl ester. This transformation replaces the acidic proton with a non-reactive ether moiety, effectively deactivating the group's nucleophilicity and acidity. researchgate.net
Conversely, if modifications to the carboxylic acid group are desired, other reactive sites on the molecule, such as hydroxyl or amino groups, would require protection. For instance, an amino group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) derivative, which renders the nitrogen non-nucleophilic. rsc.orgnih.gov The use of orthogonal protecting groups—groups that can be removed under different conditions—allows for the sequential deprotection and reaction of specific functional groups within the same molecule, providing a high degree of control in complex syntheses. rsc.org
Synthesis of Specific this compound Derivatives
The synthesis of specific derivatives of this compound often serves as a crucial step in the development of more complex molecules. These derivatives include esters, oxidation products, and aminated variants, each requiring tailored synthetic protocols.
Preparation of this compound Esters
The formation of esters from this compound is a fundamental transformation. Various methods have been developed for the synthesis of esters from carboxylic acids, utilizing different reagents and catalysts to achieve high yields under mild conditions. googleapis.com One effective modern approach involves the use of coupling agents. For instance, the formation of an amide bond, a reaction analogous to esterification, can be accomplished by reacting 2,6-dimethoxynicotinic acid with an amine in the presence of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). googleapis.com This method is readily adaptable for the formation of esters by substituting the amine with an alcohol.
Another advanced technique is the palladium-catalyzed decarboxylative 1,2-addition of carboxylic acids to glyoxylic acid esters, which allows for the construction of complex α-hydroxy esters. researchgate.net While this method creates a new C-C bond, it highlights the utility of the carboxylic acid group as a versatile handle for building molecular complexity. researchgate.net A more direct method involves activating the carboxylic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which, in the presence of N-methylmorpholine, forms an active triazine ester. This intermediate readily reacts with an alcohol to yield the desired ester product. deakin.edu.au
Table 1: Selected Methods for the Esterification of Carboxylic Acids
| Method | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Coupling Agent | Alcohol, HATU, DIPEA, DMF | Standard Ester | googleapis.com |
| Triazine Activation | Alcohol, CDMT, N-Methylmorpholine, THF | Standard Ester | deakin.edu.au |
| Palladium Catalysis | Glyoxylic acid ester, Palladium catalyst | α-Hydroxy Ester | researchgate.net |
Oxidation of 4,6-Dimethoxynicotinaldehyde (B3250291) to this compound
The synthesis of this compound can be efficiently achieved through the oxidation of its corresponding aldehyde, 4,6-dimethoxynicotinaldehyde. The oxidation of an aldehyde functional group to a carboxylic acid is a fundamental and reliable transformation in organic synthesis. While specific literature detailing the oxidation of 4,6-dimethoxynicotinaldehyde is not prevalent, the synthesis of related substituted nicotinaldehydes, such as 6-chloro-2,4-dimethoxynicotinaldehyde, is documented, establishing them as viable precursors. google.com
Synthesis of 2-Amino-4,6-Dimethoxynicotinic Acid
The introduction of an amino group at the 2-position of the this compound scaffold yields 2-amino-4,6-dimethoxynicotinic acid, a potentially valuable building block. However, direct and specific synthetic routes for this particular compound are not widely reported in scientific literature. Searches often yield methods for the synthesis of the isomeric 2-amino-4,6-dimethoxypyrimidine, which has a different heterocyclic core. researchgate.netgoogle.comgoogle.com
Despite the lack of a documented direct synthesis, a plausible route can be proposed based on established pyridine chemistry. A potential strategy would involve nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, one could start with a 2-chloro-4,6-dimethoxynicotinic acid derivative. The chlorine atom at the 2-position, activated by the ring nitrogen and the electron-withdrawing carboxyl group, would be susceptible to substitution. Reaction with ammonia (B1221849) or a protected amine source, such as sodium amide or benzylamine, under appropriate conditions could install the amino group. If the carboxylic acid is protected as an ester during this step, a final hydrolysis step would be required to yield the target compound, 2-amino-4,6-dimethoxynicotinic acid. This proposed route leverages well-known principles of pyridine reactivity to access the desired structure.
Advanced Synthetic Approaches and Methodological Optimization
To enhance efficiency and control over the stereochemical outcome of syntheses, advanced methodologies are continuously being developed. Catalytic asymmetric synthesis represents the forefront of this effort, enabling the production of chiral molecules with high enantioselectivity.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis is a powerful strategy for preparing enantiomerically enriched compounds, where a small amount of a chiral catalyst can generate large quantities of a chiral product. researchgate.netnih.gov This approach is highly efficient and atom-economical. researchgate.net In the context of nicotinic acid derivatives, these methods are employed to create stereogenic centers, which are crucial for the biological activity of many pharmaceutical compounds.
While specific examples involving this compound are not prominent, general methods for the asymmetric synthesis of nicotinic acid derivatives have been established. One such method is the rhodium-catalyzed asymmetric hydrogenation of the pyridine ring. researchgate.net Using a chiral phosphine (B1218219) ligand, such as TangPhos, a substituted pyridine can be hydrogenated to produce a chiral piperidine (B6355638) derivative with high enantioselectivity. researchgate.net Another advanced technique is the rhodium-catalyzed asymmetric carboxylation of allylic bromides, which can be used to form chiral centers bearing two different carboxylate groups. rsc.org Although nicotinic acid itself was reported to be an unsuitable nucleophile in one such system, derivatives with modified electronic properties, such as 2-chloronicotinic acid, participated successfully, yielding chiral products. rsc.orgscispace.com These examples demonstrate that advanced catalytic methods can be applied to the nicotinic acid framework to achieve asymmetric transformations, opening the door for the synthesis of novel, chiral derivatives of this compound.
Microwave-Assisted Protocols
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. nih.gov Unlike conventional heating methods that rely on external heat sources and convection, microwave energy directly couples with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating throughout the sample volume. nih.gov This efficient energy transfer can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer by-products. jocpr.com
While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the principles can be illustrated through related syntheses of substituted nicotinic acid derivatives and other dimethoxy-substituted heterocycles. For instance, microwave irradiation has been successfully employed in the synthesis of various heterocyclic cores, demonstrating its broad applicability. tubitak.gov.tr In one example, nicotinic acid hydrazide was used as a starting material for the synthesis of more complex molecules under microwave conditions, highlighting the compatibility of the nicotinic acid scaffold with this technology. arabjchem.org
Another relevant study describes a convenient one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid. This method achieved the desired products in just 50 seconds of irradiation at 600 W, showcasing the dramatic acceleration possible with microwave heating. asianpubs.org Similarly, the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines was developed under solvent-free microwave irradiation, yielding products in good to excellent yields. researchgate.net These examples underscore the potential for applying microwave-assisted protocols to the synthesis of methoxy-substituted pyridine systems like this compound.
The general procedure for such a synthesis involves charging a dedicated microwave vial with the reactants, a suitable solvent (or under solvent-free conditions), and any necessary catalysts. The vial is sealed and subjected to microwave irradiation at a set temperature and time, which are typically optimized for the specific reaction. asianpubs.org
Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Compounds
| Starting Materials | Product | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Aniline, Malonic Acid, POCl₃ | 2,4-Dichloroquinoline | Microwave Irradiation (600 W) | 50 seconds | 61% | asianpubs.org |
| Ethyl 2-acyl-4,5-dimethoxyphenylacetates, Ammonium acetate | 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines | Microwave Irradiation (Solvent-free) | Not specified | Good to Excellent | researchgate.net |
| 4-(p-tolylamino)butyronitrile, Ethyl polyphosphate (PPE) | 1-(p-tolyl)-2-iminopyrrolidine | Microwave Irradiation (100 °C) | 5 minutes | 86% | beilstein-journals.org |
This table presents data for analogous reactions to illustrate the general parameters of microwave-assisted synthesis for heterocyclic compounds.
Flow Chemistry Applications
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a static batch reactor. numberanalytics.comeuropa.eu This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. europa.eu The high surface-area-to-volume ratio in flow reactors enables extremely efficient heat and mass transfer, which can significantly improve reaction yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. numberanalytics.comeuropa.eu
The application of flow chemistry to the synthesis of pyridine derivatives is an area of active research. numberanalytics.com While direct examples for this compound are not widely reported, established methods for pyridine synthesis have been successfully adapted to flow processes. The Bohlmann–Rahtz pyridine synthesis, for example, has been performed in a continuous flow microwave reactor, allowing for the one-step preparation of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.org
A powerful technique for creating substituted pyridines involves bromine-lithium exchange reactions. A flow microreactor method has been developed for the synthesis of disubstituted pyridines from dibromopyridines. researchgate.net By using a flow setup, the generation of highly reactive pyridyllithium intermediates and their subsequent reaction with electrophiles can be conducted at temperatures around 0 °C, avoiding the cryogenic conditions (typically below -78 °C) required for conventional batch processes. researchgate.net This approach enhances the safety and practicality of using organolithium reagents at scale. An integrated flow system allows for sequential additions, enabling the synthesis of complex pyridine structures with high precision. researchgate.net
The advantages of flow chemistry extend to scalability; a process optimized on a lab-scale reactor producing milligrams or grams per hour can often be scaled up by simply running the system for a longer duration or by using a larger reactor. wuxiapptec.com This makes flow chemistry an attractive platform for both academic research and industrial production. wuxiapptec.comresearchgate.net
Table 2: Examples of Flow Chemistry Applications for Pyridine Synthesis
| Reaction Type | Starting Materials | Product | Conditions | Residence Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Bohlmann–Rahtz Synthesis | Ethyl β-aminocrotonate, Phenylpropynone | 2,4-Dimethyl-6-phenylpyridine-3-carboxylate | Acetic acid, Microwave Flow Reactor (180 °C) | 10 min | 78% (in flow) | beilstein-journals.org |
| Br/Li Exchange & Methylation | 2,3-Dibromopyridine, n-BuLi, MeI | 3-Bromo-2-methylpyridine | THF, Flow Microreactor (0 °C) | 0.02 sec (for Br/Li exchange) | 88% | researchgate.net |
This table showcases examples of pyridine synthesis in flow reactors, demonstrating the principles applicable to the synthesis of derivatives like this compound.
Derivatization Strategies and Analogue Synthesis
Amide and Ester Derivatives of 4,6-Dimethoxynicotinic Acid
The synthesis of amide and ester derivatives from carboxylic acids is a fundamental transformation in organic chemistry, often employed to enhance the biological activity or modify the physical properties of a parent compound. For this compound, these derivatizations can be achieved through various established coupling methods.
Amide Synthesis: The formation of an amide bond between this compound and a primary or secondary amine typically requires the activation of the carboxylic acid group. This is commonly achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
One widely used method involves the use of carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Another effective coupling agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which allows for the direct amidation of carboxylic acids under mild conditions. nih.gov
Ester Synthesis: The esterification of this compound can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgmasterorganicchemistry.com This is an equilibrium-driven reaction, and the yield of the ester can be increased by using an excess of the alcohol or by removing water as it is formed.
Alternatively, esterification can be carried out under milder conditions using coupling reagents. The Steglich esterification, for example, utilizes DCC as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to promote the reaction between the carboxylic acid and an alcohol. orgsyn.orgorganic-chemistry.org This method is particularly useful for the esterification of sterically hindered alcohols.
A general representation of these derivatization reactions is shown below:
| Reactant 1 | Reactant 2 | Reagents | Product |
| This compound | Amine (R-NH₂) | DCC, HOBt or DMTMM | 4,6-Dimethoxynicotinamide derivative |
| This compound | Alcohol (R-OH) | H₂SO₄ (Fischer) or DCC, DMAP (Steglich) | 4,6-Dimethoxynicotinate ester derivative |
Organometallic Complexation Chemistry
The carboxylate group of this compound provides a coordination site for metal ions, enabling the formation of a variety of organometallic complexes. The study of such complexes is driven by their potential applications in catalysis, materials science, and as biologically active agents.
While specific studies on organotin(IV) complexes of this compound are not extensively documented in the reviewed literature, the synthesis of organotin(IV) carboxylates is a well-established area of research. nih.govjmchemsci.com Generally, these complexes can be prepared by reacting an organotin(IV) oxide or hydroxide (B78521) with the carboxylic acid, or by a salt metathesis reaction between an organotin(IV) halide and the sodium or potassium salt of the carboxylic acid.
The resulting organotin(IV) carboxylates can exhibit various coordination modes, with the carboxylate ligand acting as a monodentate, bidentate chelating, or bidentate bridging ligand. The specific structure adopted depends on the nature of the organotin(IV) moiety and the reaction conditions. The coordination geometry around the tin atom can range from tetrahedral to trigonal bipyramidal and octahedral. mdpi.com
Similar to organotin(IV) complexes, the interaction of this compound with other metal centers like titanium can be anticipated based on the known chemistry of titanium carboxylates. Titanium(IV) complexes are of interest due to their catalytic activity and potential as biocompatible materials. rsc.orgnih.gov
The synthesis of titanium(IV) carboxylate complexes can be achieved by reacting a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, with the carboxylic acid. The reaction typically proceeds with the elimination of the corresponding alcohol. The resulting complexes can feature various structures, from simple mononuclear species to more complex oxo-bridged clusters, depending on the stoichiometry and reaction conditions.
Synthesis of Fused-Ring Systems
The nicotinic acid scaffold is a valuable building block for the synthesis of more complex heterocyclic systems, including fused-ring structures like naphthyridines and pyrimidines. These fused-ring systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs.
Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. The synthesis of naphthyridine derivatives often involves the construction of a second pyridine (B92270) ring onto a pre-existing pyridine scaffold. While direct utilization of this compound in naphthyridine synthesis is not prominently reported, general synthetic strategies for naphthyridines often employ substituted nicotinic acids or their derivatives. nih.govresearchgate.netmdpi.comnih.govresearchgate.net
For instance, the Friedländer annulation, a reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group, is a common method for synthesizing quinolines and can be adapted for naphthyridine synthesis starting from an appropriately substituted aminonicotinaldehyde. Other methods include the Skraup-Doebner-von Miller reaction and various cyclization strategies involving substituted pyridines.
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. Although this compound itself is not a direct precursor for the pyrimidine (B1678525) ring, related nicotinic acid derivatives can be envisioned as starting materials for the synthesis of pyridopyrimidines, which are fused pyrimidine-pyridine ring systems.
For example, a substituted aminonicotinic acid could be converted to an aminonicotinamide, which could then undergo cyclization with a one-carbon synthon to form the pyrimidine ring fused to the pyridine ring. The synthesis of 4,6-disubstituted pyrimidines has been reported through various routes, including the reaction of 4,6-dichloropyrimidine (B16783) with nucleophiles. nih.govderpharmachemica.com
Generation of Chemically Modified Analogues for Structure-Property Studies
The exploration of chemically modified analogues of a parent compound is a cornerstone of medicinal chemistry and materials science. This process, known as derivatization, allows researchers to systematically alter the chemical structure of a molecule to investigate and understand the relationship between its structure and its physicochemical and biological properties. For the compound this compound, this strategy would involve the synthesis of a library of related molecules, each with a specific modification, to probe how these changes influence its characteristics.
A systematic approach to generating analogues of this compound would involve modifications at several key positions: the carboxylic acid group, the pyridine ring, and the methoxy (B1213986) groups. Each of these sites offers opportunities to introduce a diverse range of functional groups, thereby modulating properties such as acidity, lipophilicity, hydrogen bonding capacity, and steric bulk.
Derivatization of the Carboxylic Acid Group:
The carboxylic acid moiety is a prime target for modification. Standard organic chemistry transformations can be employed to convert the acid into a variety of functional groups. For instance, esterification with different alcohols would yield a series of esters with varying alkyl or aryl side chains. This would allow for a systematic study of how the size and nature of the ester group affect properties like solubility and cell permeability.
Modification of the Pyridine Ring:
The pyridine ring itself can be a site for modification, although this is often more synthetically challenging. Electrophilic aromatic substitution reactions could potentially introduce substituents at the available positions on the ring, though the existing methoxy groups will direct the position of substitution. Nucleophilic aromatic substitution might also be possible under specific conditions, allowing for the introduction of a different set of functional groups.
Alteration of the Methoxy Groups:
The following table outlines potential derivatization strategies for this compound and the rationale for these modifications in structure-property relationship studies.
| Modification Site | Derivative Type | Synthetic Strategy | Rationale for Structure-Property Study |
| Carboxylic Acid | Esters | Esterification with various alcohols | Investigate the effect of lipophilicity and steric bulk on solubility and permeability. |
| Amides | Amide coupling with diverse amines | Modulate hydrogen bonding potential and polarity to study interactions with biological targets. | |
| Alcohols | Reduction of the carboxylic acid | Explore the impact of removing the acidic proton and introducing a hydroxyl group. | |
| Heterocycles | Conversion to oxadiazoles, etc. | Introduce different electronic and steric profiles to probe specific interactions. | |
| Pyridine Ring | Substituted Pyridines | Electrophilic/Nucleophilic Aromatic Substitution | Determine the influence of substituents on the ring's electronics and binding orientation. |
| Methoxy Groups | Hydroxyls | Demethylation | Uncover the role of the methoxy groups and provide handles for further derivatization. |
| Ethers/Esters | Alkylation/Acylation of hydroxyl groups | Systematically vary the size and electronics of the substituents at the 4 and 6 positions. |
Role As a Synthetic Intermediate in Advanced Organic Chemistry
Building Block for Complex Heterocyclic Systems
The pyridine (B92270) nucleus is a ubiquitous motif in a vast array of biologically active compounds and functional materials. Substituted nicotinic acids, such as 4,6-dimethoxynicotinic acid, serve as valuable precursors for the synthesis of more complex, often fused, heterocyclic systems. The presence of the carboxylic acid group allows for a variety of chemical transformations, including amidation and esterification, which are pivotal steps in the construction of larger molecular frameworks.
The methoxy (B1213986) groups at the 4- and 6-positions of the pyridine ring influence its electronic properties, thereby directing the regioselectivity of subsequent reactions. These electron-donating groups can activate the pyridine ring towards certain electrophilic substitutions, while the inherent electron-deficient nature of the pyridine ring facilitates nucleophilic substitution reactions, particularly at the 2- and 4-positions. This dual reactivity makes this compound a strategic starting material for the synthesis of polysubstituted pyridine derivatives.
Research in the field of heterocyclic chemistry has demonstrated that pyridine carboxylic acids are instrumental in constructing fused ring systems. For instance, they can be utilized in multicomponent reactions to generate diverse heterocyclic scaffolds. The carboxylic acid moiety can participate in cyclization reactions, leading to the formation of lactones or condensed pyridone systems. While specific examples detailing the use of this compound in the synthesis of complex fused heterocycles are not extensively documented in readily available literature, the principles of pyridine chemistry strongly suggest its potential in this area. The strategic placement of the methoxy and carboxylic acid groups provides a chemical handle for elaboration into intricate polycyclic structures, which are often the core of novel therapeutic agents and functional organic materials.
Precursor in Agrochemical Research and Development
The pyridine scaffold is a well-established privileged structure in the agrochemical industry, with numerous commercial herbicides, insecticides, and fungicides containing this heterocyclic motif. mdpi.org The development of new agrochemicals often relies on the modification of existing scaffolds to enhance efficacy, selectivity, and environmental profile. Substituted nicotinic acid derivatives are key intermediates in the synthesis of many such compounds. nih.govresearchgate.net
While direct public-domain research explicitly detailing the use of this compound as a precursor for specific commercial agrochemicals is limited, the structural motifs present in this compound are highly relevant to the field. The dimethoxy-substituted pyridine ring is a feature found in certain classes of fungicides. The carboxylic acid functionality provides a convenient point for derivatization to introduce other pharmacophoric groups necessary for biological activity.
The general synthetic strategies in agrochemical development often involve the coupling of a heterocyclic core, such as that provided by this compound, with other aromatic or aliphatic moieties. The carboxylic acid can be converted to an acid chloride or activated ester to facilitate amide bond formation, a common linkage in many bioactive molecules. The methoxy groups can also be subject to demethylation to yield hydroxypyridines, which can be further functionalized. The versatility of this compound as a starting material makes it a valuable tool for the exploration of new agrochemical candidates.
Table 1: Examples of Pyridine-Based Agrochemicals and the Potential Role of this compound as a Precursor
| Agrochemical Class | General Structure | Potential Synthetic Contribution of this compound |
| Fungicides | Pyridine ring with amide or ester linkages | Source of the dimethoxypyridine core, with the carboxylic acid enabling linkage to other functional groups. |
| Herbicides | Substituted picolinic acids | The nicotinic acid backbone can be modified to mimic the structure of herbicidal picolinates. |
| Insecticides | Neonicotinoids and other pyridine-based structures | While structurally different, the pyridine ring can be a starting point for more complex heterocyclic systems found in some insecticides. |
Utilization in Materials Science Applications
In the realm of materials science, pyridine derivatives are of interest for the development of functional polymers, coordination polymers, and organic electronic materials. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, making pyridine carboxylic acids excellent building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
The carboxylic acid group of this compound can be used as a point of attachment for polymerization. For instance, it can be converted into a monomer suitable for condensation polymerization to form polyesters or polyamides. The resulting polymers would incorporate the dimethoxypyridine unit into the polymer backbone, potentially imparting specific properties such as thermal stability, altered solubility, or the ability to coordinate with metals.
While specific research on polymers derived directly from this compound is not widely reported, studies on related functional monomers highlight the potential. For example, polymers containing boronic acid moieties have been explored for various biomedical applications. researchgate.net Similarly, polymers derived from nicotinamide (B372718) and its isomers have been investigated for their recognition properties. nih.gov The incorporation of the this compound moiety into a polymer chain could lead to materials with unique electronic or photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or as components of conductive polymers.
Table 2: Potential Materials Science Applications of this compound
| Application Area | Material Type | Potential Role of this compound |
| Coordination Polymers/MOFs | Metal-organic frameworks | The pyridine nitrogen and carboxylate oxygen can coordinate with metal ions to form extended network structures. |
| Functional Polymers | Polyesters, Polyamides | Can be used as a monomer to introduce the dimethoxypyridine unit into the polymer chain, influencing properties like thermal stability and metal coordination. |
| Organic Electronics | Components in OLEDs or conductive polymers | The electron-rich pyridine ring could be a component of materials with desirable electronic or photoluminescent properties. |
Contribution to the Synthesis of Diverse Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to create collections of structurally diverse small molecules for high-throughput screening. nih.govresearchgate.net The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. Building blocks with multiple functional groups that can be selectively addressed are highly valuable in this approach.
This compound, with its three distinct functional handles (carboxylic acid, and two methoxy groups on a pyridine core), is an excellent candidate for use in the combinatorial synthesis of chemical libraries. nih.gov The carboxylic acid can be readily derivatized through amide coupling with a diverse set of amines. The methoxy groups can potentially be demethylated to provide access to hydroxypyridines, which can then be further functionalized. The pyridine ring itself can undergo various substitution reactions.
The strategic use of such a building block allows for the rapid generation of a large number of analogues. For example, a library of amides can be created by reacting this compound with a collection of different amines. Each of these amides can then be subjected to further diversification reactions, such as modification of the methoxy groups or substitution on the pyridine ring. This approach enables the systematic exploration of the structure-activity relationships of new chemical entities. The amenability of pyridine-fused building blocks to high-throughput synthesis has been demonstrated, underscoring the potential of this compound in this area. researchgate.netnih.gov
Spectroscopic and Structural Characterization Techniques for 4,6 Dimethoxynicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Assignment
¹H NMR spectroscopy is used to determine the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet) reveals the number of neighboring protons. For 4,6-Dimethoxynicotinic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.
The pyridine (B92270) ring contains two protons. The proton at the C-2 position is expected to appear as a singlet at a higher chemical shift (downfield) due to the deshielding effect of the adjacent nitrogen atom and carboxylic acid group. The proton at the C-5 position would also appear as a singlet. The six protons of the two methoxy groups (-OCH₃) at positions C-4 and C-6 are chemically equivalent and would likely produce a single, strong singlet signal. The acidic proton of the carboxylic acid group (-COOH) typically appears as a broad singlet at a very downfield position, often above 10 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 (Aromatic) | ~8.5-8.7 | Singlet | 1H |
| H-5 (Aromatic) | ~6.5-6.7 | Singlet | 1H |
| -OCH₃ (at C-4, C-6) | ~3.9-4.1 | Singlet | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. udel.edu Each unique carbon atom in the structure gives a distinct signal, allowing for the elucidation of the carbon skeleton. udel.edu In this compound, eight distinct signals are expected in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-170 ppm). The carbons attached to the electronegative oxygen atoms of the methoxy groups (C-4 and C-6) and the nitrogen atom (C-2) will be shifted downfield. oregonstate.edu The carbonyl carbon of the carboxylic acid group is highly deshielded and will appear at the lowest field, typically in the range of 165-185 ppm. oregonstate.edu The carbons of the two methoxy groups will produce a signal in the upfield region, typically around 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150-155 |
| C-3 (Carboxylic Acid attached) | ~120-125 |
| C-4 | ~160-165 |
| C-5 | ~100-105 |
| C-6 | ~160-165 |
| -C=O (Carboxylic Acid) | ~165-175 |
| -OCH₃ (at C-4) | ~55-60 |
Application in Reaction Monitoring and Purity Assessment
NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. nih.gov By taking spectra at regular intervals, chemists can track the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and endpoints. nih.gov This technique is applicable to synthesis reactions involving this compound.
Furthermore, quantitative ¹H NMR (qNMR) is an accurate method for determining the purity of a compound. nih.govnih.gov By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound sample can be established. nih.gov This method can identify and quantify impurities, including residual solvents, which might not be detectable by other methods. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid's hydroxyl group. The C=O (carbonyl) stretching vibration of the carboxylic acid will cause a strong, sharp absorption band around 1700-1730 cm⁻¹. masterorganicchemistry.com The C-O stretching vibrations of the methoxy groups and the carboxylic acid will appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid (C=O) | C=O Stretch | 1700-1730 | Strong |
| Aromatic Ring | C=C / C=N Stretch | 1450-1600 | Medium |
| Methoxy / Carboxylic Acid | C-O Stretch | 1000-1300 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₉NO₄), the molecular weight is 183.16 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to this mass, confirming the compound's elemental formula.
Electron ionization (EI) would likely cause the parent molecule to fragment in a predictable manner. Common fragmentation pathways could include the loss of a methoxy group (-OCH₃, 31 Da), the loss of a carboxyl group (-COOH, 45 Da), or the loss of carbon monoxide (CO, 28 Da) after initial rearrangement. Analyzing these fragment ions helps to piece together the molecule's structure and confirm the identity of the compound.
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. mdpi.com
Advanced Spectroscopic Tools for Comprehensive Chemical Analysis of this compound
The elucidation of the precise chemical structure and purity of this compound relies on a suite of advanced spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive characterization of the molecule's atomic composition, connectivity, and functional groups. The primary tools for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a complete set of publicly available, peer-reviewed spectral data for this compound is not readily found, the expected spectral characteristics can be accurately predicted based on the compound's structure, which features a pyridine ring substituted with a carboxylic acid and two methoxy groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy
In a ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine ring and the methoxy groups. The aromatic protons will appear as singlets due to their isolation from neighboring protons on the ring. The two methoxy groups are chemically distinct and are therefore expected to show separate singlet signals. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, and its position can be highly dependent on the solvent and concentration.
Expected ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Pyridine ring) | 8.5 - 8.7 | Singlet |
| H-5 (Pyridine ring) | 6.8 - 7.0 | Singlet |
| OCH₃ (at C-6) | 4.0 - 4.2 | Singlet |
| OCH₃ (at C-4) | 3.9 - 4.1 | Singlet |
| COOH | 10.0 - 13.0 | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for similar aromatic and heterocyclic compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated: five for the pyridine ring carbons (including the one bearing the carboxylic acid), two for the methoxy group carbons, and one for the carboxylic acid carbon. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the electron-donating methoxy groups. The carbon of the carboxylic acid group is characteristically found at the low-field end of the spectrum.
Expected ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 160 - 165 |
| C-5 | 95 - 100 |
| C-6 | 165 - 170 |
| COOH | 165 - 175 |
| OCH₃ (at C-6) | 55 - 60 |
| OCH₃ (at C-4) | 54 - 59 |
Note: Predicted values are based on established ranges for substituted pyridines and carboxylic acids.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. For this compound (molecular formula C₈H₉NO₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or a methoxy group (-OCH₃).
Expected Mass Spectrometry Data
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 183.05 |
| [M-CH₃]⁺ | Loss of a methyl radical | 168.03 |
| [M-OCH₃]⁺ | Loss of a methoxy radical | 152.03 |
| [M-COOH]⁺ | Loss of a carboxyl radical | 138.06 |
Note: The m/z values are calculated based on the monoisotopic mass of the most common isotopes.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the high-frequency region would indicate the O-H stretch of the carboxylic acid. The C=O stretch of the carboxylic acid will produce a strong, sharp peak. Additionally, C-O stretches from the methoxy groups and C=N/C=C stretching vibrations from the pyridine ring would be observable.
Expected Infrared (IR) Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic Acid | 2500 - 3300 (broad) |
| C-H stretch | Aromatic/Methyl | 2850 - 3100 |
| C=O stretch | Carboxylic Acid | 1680 - 1720 |
| C=C / C=N stretch | Pyridine Ring | 1550 - 1620 |
| C-O stretch | Methoxy/Carboxylic Acid | 1200 - 1300 and 1000-1100 |
Note: These are typical frequency ranges for the indicated functional groups.
Theoretical and Computational Investigations of 4,6 Dimethoxynicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. These methods allow for the prediction of various properties from first principles.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of 4,6-Dimethoxynicotinic acid is governed by the interplay of the electron-withdrawing pyridine (B92270) ring and carboxylic acid group, and the electron-donating nature of the two methoxy (B1213986) groups. DFT calculations are used to analyze the distribution of electron density and predict sites of reactivity.
Studies on related nicotinic acid derivatives show that substituents significantly influence the electronic properties. dergipark.org.trdergipark.org.tr For this compound, the methoxy groups (-OCH₃) at positions 4 and 6 increase the electron density on the pyridine ring through a mesomeric effect. This enrichment of electron density can affect the molecule's ability to act as an electron donor. researchgate.net
Reactivity prediction often involves analyzing Fukui functions or the molecular electrostatic potential (MEP). The MEP map visually indicates regions of positive and negative electrostatic potential. For nicotinic acid derivatives, negative regions (electrophilic attack sites) are typically located around the nitrogen and oxygen atoms, while positive regions (nucleophilic attack sites) are found near the hydrogen atoms. dergipark.org.tr The presence of the methoxy groups would be expected to enhance the negative potential around the pyridine ring.
Molecular Orbital Theory (e.g., HOMO-LUMO Gap Analysis)
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. wikipedia.orglibretexts.org The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comunair.ac.id A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. unair.ac.idmdpi.com
In a computational study of the closely related 4-methoxypicolinic acid using DFT, the introduction of an electron-donating methoxy group was shown to destabilize (raise the energy of) the LUMO compared to the unsubstituted acid in the gas phase. academicjournals.orgresearchgate.net This suggests that the methoxy groups in this compound would significantly influence its frontier orbital energies. A smaller HOMO-LUMO gap can indicate that a molecule has a higher potential for chemical reactivity and biological activity. irjweb.com The analysis of global reactivity descriptors, derived from HOMO and LUMO energies, provides further insight into the molecule's stability and reactivity. dergipark.org.trepstem.net
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electron-accepting capability. irjweb.com |
This table outlines the common parameters derived from frontier molecular orbital energies to quantify the reactivity of a chemical species.
Molecular Modeling and Simulation Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space.
Conformational Analysis of this compound and its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key rotational degrees of freedom are around the C-O bonds of the two methoxy groups and the C-C bond connecting the carboxylic acid to the pyridine ring.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts : Density Functional Theory (DFT) calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.govdoaj.org The accuracy of these predictions can be high, with mean absolute errors of less than 0.10 ppm for ¹H shifts being achievable with modern methods. nih.govgithub.io For this compound, the electron-donating methoxy groups would be expected to cause an upfield shift (shielding) for nearby protons and carbons, while the electronegative nitrogen and carbonyl group would cause a downfield shift (deshielding). academicjournals.org DFT-based prediction has been successfully used to distinguish between regioisomers, tautomers, and protonation states. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Influencing Factors |
| H-2 | 8.5 - 8.8 | - | Deshielded by adjacent ring Nitrogen |
| H-5 | 6.5 - 6.8 | - | Shielded by adjacent Methoxy group |
| 4-OCH₃ | 3.9 - 4.1 | 55 - 58 | Typical methoxy group on an aromatic ring |
| 6-OCH₃ | 3.9 - 4.1 | 55 - 58 | Typical methoxy group on an aromatic ring |
| C-2 | - | 150 - 155 | Deshielded by Nitrogen |
| C-3 | - | 115 - 120 | Influenced by Carboxylic Acid |
| C-4 | - | 160 - 165 | Deshielded by Methoxy group |
| C-5 | - | 95 - 100 | Shielded by Methoxy groups |
| C-6 | - | 160 - 165 | Deshielded by Methoxy group |
| COOH | - | 165 - 170 | Typical Carboxylic Acid Carbonyl |
Note: These values are illustrative estimates based on general principles and data from similar structures. Actual values would be determined via specific DFT calculations.
Vibrational Frequencies : Theoretical calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. physchemres.orgnih.gov By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the molecular structure and the assignment of vibrational modes. researchgate.netpsu.eduacs.org DFT methods are commonly employed for these calculations, and scaling factors are often applied to the computed frequencies to improve agreement with experimental data. physchemres.org
Structure-Property Relationship Studies (Focus on chemical properties and reactivity)
Structure-property relationship studies aim to connect a molecule's structural and electronic features with its observable chemical properties and reactivity. mdpi.comnih.gov Computational investigations are central to establishing these connections on a molecular level.
Elucidating the Role of Substituents on Chemical Reactivity
The chemical reactivity of this compound is fundamentally governed by the electronic effects of its substituents—two methoxy groups and one carboxylic acid group—on the pyridine ring. The pyridine ring itself is electron-deficient compared to benzene (B151609), due to the presence of the electronegative nitrogen atom. This inherent electronic nature is then further modulated by the attached functional groups.
The carboxylic acid group (-COOH) at position 3, in contrast, is an electron-withdrawing group. pearson.com It withdraws electron density from the pyridine ring through both inductive and resonance effects. This deactivation of the ring makes it less reactive towards electrophilic substitution. The presence of both electron-donating methoxy groups and an electron-withdrawing carboxylic acid group creates a complex electronic environment within the molecule, influencing the sites of potential reactions.
| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |
|---|---|---|---|
| Methoxy (-OCH₃) | 4 | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Activates the ring, increases electron density |
| Methoxy (-OCH₃) | 6 | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Activates the ring, increases electron density |
| Carboxylic Acid (-COOH) | 3 | Electron-withdrawing (Inductive and Resonance) | Deactivates the ring, decreases electron density |
Quantitative Structure-Activity Relationship (QSAR) in Chemical Space (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity. wikipedia.org While often used in the context of biological activity, the principles of QSAR can be extended to the chemical space to predict various chemical properties and reactivity, a field often referred to as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR). wikipedia.org
For a molecule like this compound, QSAR/QSRR studies can be employed to predict its chemical reactivity based on a set of calculated molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure and electronic properties. nih.gov Theoretical molecular descriptors can be calculated using computational chemistry methods and fall into several categories, including:
Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for predicting reactivity. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). ucsb.edu
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical Descriptors: These are 3D descriptors that describe the spatial arrangement of the atoms, such as molecular surface area and volume.
Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability, which can influence a molecule's behavior in different chemical environments. nih.gov
A hypothetical QSRR model for a series of substituted nicotinic acids, including this compound, could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction. This would involve calculating a range of descriptors for each molecule in the series and then using statistical methods to find a correlation between the descriptors and the observed reactivity.
For instance, a model might reveal that the reaction rate is positively correlated with the HOMO energy and negatively correlated with the dipole moment. Such a model would provide valuable insights into the factors governing the reactivity of this class of compounds and could be used to predict the reactivity of new, unsynthesized derivatives.
| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance to Chemical Reactivity |
|---|---|---|---|
| Electronic | HOMO Energy | -6.5 eV | Indicates nucleophilic character; higher values suggest greater reactivity towards electrophiles. |
| Electronic | LUMO Energy | -1.2 eV | Indicates electrophilic character; lower values suggest greater reactivity towards nucleophiles. |
| Electronic | HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |
| Electronic | Dipole Moment | 3.8 D | Influences intermolecular interactions and solubility, which can affect reaction rates. |
| Geometrical | Molecular Surface Area | 180 Ų | Relates to steric accessibility for reactants. |
| Physicochemical | Polarizability | 15.2 ų | Describes the ease of distortion of the electron cloud, affecting intermolecular forces. |
Future Directions and Emerging Research Avenues for 4,6 Dimethoxynicotinic Acid
Development of Novel Green Chemistry Routes for Synthesis
The traditional synthesis of nicotinic acid derivatives often involves harsh conditions and the use of hazardous reagents. annualreviews.orgchimia.ch Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways to 4,6-dimethoxynicotinic acid and its precursors. Key areas of exploration include:
Biocatalytic Synthesis: Leveraging enzymes for the synthesis of nicotinic acid is a rapidly growing field. frontiersin.orgnih.govnih.govmdpi.com Future work could explore the use of engineered enzymes, such as nitrilases or oxidases, for the selective synthesis of this compound from readily available starting materials. This approach offers mild reaction conditions and high selectivity, minimizing waste and energy consumption. frontiersin.orgnih.gov
Solvent-Free and Microwave-Assisted Reactions: The use of solvent-free reaction conditions is a cornerstone of green chemistry. frontiersin.orgresearchgate.net Research into solid-state reactions or reactions using benign media like water or supercritical CO2 could significantly reduce the environmental impact of synthesis. researchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of pyridine (B92270) derivatives and could be applied to the synthesis of this compound. nih.gov
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. nih.govnih.govjiaolei.group The development of flow chemistry protocols for the synthesis of this compound could lead to more efficient and sustainable industrial production. nih.govjiaolei.group
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. frontiersin.orgnih.gov |
| Solvent-Free Synthesis | Reduced use of hazardous solvents, minimized waste generation. frontiersin.orgresearchgate.net |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields, enhanced energy efficiency. nih.gov |
| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. nih.govnih.govjiaolei.group |
Exploration of Catalytic Applications Beyond Traditional Methods
The unique electronic properties of the pyridine ring in this compound, influenced by its substituents, make it and its derivatives promising candidates for novel catalytic applications.
Photocatalysis: The functionalization of pyridines using visible-light photocatalysis is a rapidly developing area. nih.govnih.govmdpi.comjocpr.com Derivatives of this compound could be explored as photosensitizers or as substrates in photocatalytic C-H functionalization reactions, offering new ways to create complex molecules under mild conditions. nih.govnih.govmdpi.com
Ligands for Metal Catalysis: Pyridine-based ligands are central to many transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Heck cross-couplings. sigmaaldrich.comnih.govacs.orgacs.orgrsc.org The specific steric and electronic properties of this compound derivatives could be harnessed to create highly effective ligands for a range of catalytic applications, potentially leading to improved reaction efficiencies and selectivities. nih.govacs.org
Advanced Materials Science Applications of Derivatives with Tailored Properties
The structural features of this compound provide a foundation for the design of advanced materials with tailored properties.
Metal-Organic Frameworks (MOFs): Pyridinecarboxylic acids are excellent building blocks for the construction of MOFs. annualreviews.orgacs.orgosf.iogpnotebook.com The methoxy (B1213986) groups on the pyridine ring of this compound can influence the framework's porosity, stability, and guest-binding properties. Future research could focus on synthesizing novel MOFs from this ligand for applications in gas storage, separation, and catalysis. acs.orgosf.iogpnotebook.com
Luminescent Materials: Pyridine-containing compounds can exhibit interesting photophysical properties. rsc.orgresearchgate.netinnovations-report.com By incorporating this compound derivatives into larger conjugated systems, it may be possible to develop new fluorescent probes, organic light-emitting diode (OLED) materials, or sensors. rsc.orgresearchgate.netinnovations-report.comresearchgate.netchemistryjournal.net The electron-donating methoxy groups and the electron-withdrawing carboxyl group can create a "push-pull" electronic structure, which is often associated with desirable luminescent properties. osf.io
Functional Polymers: Nicotinic acid and its derivatives can be incorporated into polymers to impart specific functionalities. chemistryjournal.net Polymers containing this compound units could exhibit unique properties, such as enhanced thermal stability, specific binding capabilities, or stimuli-responsive behavior, making them suitable for applications in drug delivery, smart coatings, or separation membranes.
| Material Type | Potential Application of this compound Derivatives |
| Metal-Organic Frameworks (MOFs) | Gas storage, separations, catalysis. annualreviews.orgacs.orgosf.iogpnotebook.com |
| Luminescent Materials | Fluorescent probes, OLEDs, sensors. rsc.orgresearchgate.netinnovations-report.comresearchgate.netchemistryjournal.net |
| Functional Polymers | Drug delivery, smart coatings, separation membranes. chemistryjournal.net |
Deeper Computational Insights into Complex Reaction Mechanisms and Pathways
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to understand and predict the behavior of molecules like this compound.
Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and energy profiles of reactions involving this compound. echemi.comnih.govnih.gov This understanding can guide the optimization of reaction conditions and the design of more efficient synthetic routes.
Prediction of Reactivity and Selectivity: Computational models can be developed to predict the reactivity and regioselectivity of electrophilic and nucleophilic substitution reactions on the pyridine ring of this compound. rsc.orgresearchgate.netnih.govgithub.com These predictive models can accelerate the discovery of new reactions and the synthesis of novel derivatives. rsc.orgresearchgate.netgithub.com
In Silico Design of Derivatives: Computational screening can be used to design new derivatives of this compound with specific desired properties, such as enhanced catalytic activity or specific binding affinities for biological targets, before their actual synthesis. nih.gov
Expanding the Scope of Derivatization for Novel Chemical Entities
The carboxylic acid and the pyridine ring of this compound are both amenable to a wide range of chemical modifications, opening up avenues for the creation of novel chemical entities with diverse applications. jiaolei.groupresearchgate.netresearchgate.netnih.gov
Amide and Ester Synthesis: The carboxylic acid group can be readily converted into a variety of amides and esters. nih.govnih.gov These derivatives could be explored for their biological activity, as many pharmaceuticals and agrochemicals contain amide or ester functionalities. chemistryjournal.netnih.govekb.eg
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring. researchgate.netinnovations-report.comnih.gov Applying these techniques to this compound could lead to the synthesis of highly complex and substituted pyridines that would be difficult to access through traditional methods. researchgate.netinnovations-report.comresearchgate.netnih.gov
Synthesis of Bioactive Analogs: By systematically modifying the structure of this compound, it may be possible to develop new analogs with interesting pharmacological properties. annualreviews.orgnih.govnih.govgpnotebook.comnih.gov For instance, derivatives could be designed to interact with specific biological targets, such as enzymes or receptors. annualreviews.orgnih.govnih.govnih.gov
Comparative Studies with Isomeric Dimethoxynicotinic Acids to Elucidate Positional Effects on Reactivity
The position of the methoxy and carboxylic acid groups on the pyridine ring significantly influences the molecule's electronic properties and reactivity. quora.comechemi.comnih.govuoanbar.edu.iqstackexchange.comwikipedia.org
Reactivity Comparison: A systematic comparison of the reactivity of this compound with its other dimethoxynicotinic acid isomers (e.g., 2,5-, 2,6-, 5,6-dimethoxynicotinic acid) in various reactions would provide valuable data on the influence of substituent position. nih.govresearchgate.netsci-hub.se This could involve studying their pKa values, their rates of reaction in standardized assays, and their regioselectivity in substitution reactions. sci-hub.se
Computational Analysis of Isomers: DFT and other computational methods can be used to model the electronic structure, charge distribution, and frontier molecular orbitals of the different dimethoxynicotinic acid isomers. acs.org This theoretical analysis can help to rationalize the experimentally observed differences in reactivity and provide a deeper understanding of the underlying electronic and steric effects. acs.org
Structure-Property Relationships: By correlating the structural differences between the isomers with their observed chemical and physical properties, it will be possible to establish clear structure-property relationships. This knowledge will be invaluable for the rational design of new functional molecules based on the dimethoxynicotinic acid scaffold.
| Isomer of Dimethoxynicotinic Acid | Key Positional Differences | Expected Impact on Reactivity |
| 2,5-Dimethoxynicotinic acid | Methoxy group ortho to nitrogen and meta to carboxyl. | Altered acidity and nucleophilicity of the nitrogen due to proximity of the methoxy group. |
| 2,6-Dimethoxynicotinic acid | Methoxy groups flanking the nitrogen. | Significant steric hindrance around the nitrogen and altered electronic effects. |
| 5,6-Dimethoxynicotinic acid | Methoxy groups adjacent to each other and to the carboxyl group. | Potential for intramolecular interactions and altered electronic landscape. |
Q & A
Q. What experimental designs are suitable for investigating the tautomeric behavior of this compound in different solvents, and how can conflicting data be resolved?
- Methodological Answer : Conduct solvent-dependent -NMR studies (e.g., DMSO-d6 vs. CDCl3) to observe tautomeric shifts. Compare results with UV-Vis spectroscopy (λmax shifts in polar vs. nonpolar solvents). If contradictions arise (e.g., unexpected stability of enol forms), use variable-temperature NMR to assess kinetic vs. thermodynamic control. Validate findings with computational models (e.g., Gaussian for solvation energy calculations) .
Q. How can researchers analyze clustered data from biological assays involving this compound, particularly when nested observations introduce variability?
- Methodological Answer : Apply mixed-effects models to account for intra-cluster correlations (e.g., repeated measurements in cell cultures). Use R or Python’s
lme4/statsmodelspackages for hierarchical regression. Address outliers via robust statistical tests (e.g., Huber regression). For contradictory bioactivity results (e.g., conflicting IC50 values), perform meta-analysis with funnel plots to assess publication bias and heterogeneity .
Q. What strategies are effective for formulating research hypotheses about the enzyme inhibition mechanisms of this compound?
- Methodological Answer : Use the PICOT framework to define:
- P opulation: Target enzyme (e.g., kinase or dehydrogenase).
- I ntervention: Competitive vs. non-competitive inhibition assays.
- C omparison: Benchmarks (e.g., known inhibitors like staurosporine).
- O utcome: Ki values or ΔG from isothermal titration calorimetry.
- T ime: Pre-incubation time for enzyme-inhibitor complexes.
Validate hypotheses via molecular docking (AutoDock Vina) and mutagenesis studies to identify critical binding residues .
Data Interpretation and Validation
Q. How should researchers address discrepancies in reported pKa values of this compound across studies?
- Methodological Answer : Replicate potentiometric titrations under standardized conditions (e.g., 25°C, 0.1 M KCl). Use multivariate regression to adjust for ionic strength effects. Compare with computational pKa predictions (e.g., ChemAxon or ACD/Labs). If inconsistencies persist, evaluate solvent impurities (e.g., trace water in DMSO) or electrode calibration errors .
Q. What protocols ensure reproducibility in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Step 1 : Standardize reaction scales (e.g., 1 mmol batches) and document exact stoichiometry.
- Step 2 : Use automated liquid handlers for reagent dispensing.
- Step 3 : Validate derivatives via LC-MS and -NMR (e.g., ≥95% purity).
- Step 4 : Share raw spectral data and synthetic protocols in open repositories (e.g., Zenodo) to enable cross-lab validation .
Ethical and Methodological Frameworks
Q. How can researchers apply the FINER criteria to evaluate the feasibility of a study on this compound’s metabolic pathways?
- Methodological Answer :
- Feasible : Ensure access to isotopically labeled analogs (e.g., -methoxy groups) for tracer studies.
- Interesting : Link findings to broader fields (e.g., prodrug design for nicotinic acid derivatives).
- Novel : Focus on understudied enzymes (e.g., aldehyde oxidase isoforms).
- Ethical : Adhere to institutional biosafety protocols for handling reactive intermediates.
- Relevant : Align with NIH priorities (e.g., metabolic disorder therapeutics) .
Tables for Reference
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | Method | Expected Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 180–182°C | |
| LogP (Octanol-Water) | Shake-flask/HPLC | 1.2 ± 0.3 | |
| pKa (Carboxylic Acid) | Potentiometric Titration | 3.1 ± 0.2 |
Q. Table 2. Common Contaminants in Synthesis
| Contaminant | Detection Method | Mitigation Strategy |
|---|---|---|
| Unreacted Nicotinic Acid | HPLC (Retention time: 2.8 min) | Increase reaction time or temp |
| Methoxy Isomer Byproducts | -NMR (δ 4.1–4.3 ppm) | Optimize solvent polarity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
